![molecular formula C14H11BrFNO2 B3341692 N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide CAS No. 1039869-80-1](/img/structure/B3341692.png)
N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide
Overview
Description
N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide, also known as BFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BFB is a member of the benzamide family of compounds, which are known for their various biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mechanism of Action
The exact mechanism of action of N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes, such as topoisomerase II and HDACs. Topoisomerase II is an enzyme that plays a critical role in DNA replication and repair, and HDACs are enzymes that regulate gene expression by modifying histone proteins. By inhibiting these enzymes, N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide may disrupt the normal functioning of cancer cells and induce cell death.
Biochemical and Physiological Effects:
N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion. Apoptosis is a process of programmed cell death that is essential for the normal functioning of cells, and its dysregulation is a hallmark of cancer. Cell cycle arrest refers to the temporary halt of the cell cycle at a specific phase, and it is often induced by DNA damage or other cellular stressors. Inhibition of cell migration and invasion is important for preventing the spread of cancer cells to other parts of the body.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide is its high potency against cancer cells, which makes it a promising candidate for the development of new anticancer drugs. N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide is also relatively easy to synthesize, and its purity can be confirmed by various analytical techniques. However, there are also some limitations to using N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide in lab experiments. For example, N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide may have off-target effects on other enzymes or proteins, which could complicate the interpretation of experimental results. Additionally, N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide may have limited solubility in aqueous solutions, which could affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide. One area of interest is the development of N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide derivatives that have improved potency and selectivity against cancer cells. Another area of interest is the elucidation of the exact mechanism of action of N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide in animal models, which could inform the design of future clinical trials. Overall, N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide is a promising compound that has the potential to advance our understanding of cancer biology and lead to the development of new cancer therapies.
Scientific Research Applications
N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide has been shown to have potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and inflammation. Several studies have reported that N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines, such as IL-6 and TNF-α, in macrophages.
properties
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c1-19-11-5-2-9(3-6-11)14(18)17-13-7-4-10(16)8-12(13)15/h2-8H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXQPFWOPGOCBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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